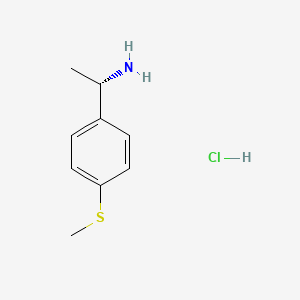

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKZELFTBUJWNB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)SC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704219 | |

| Record name | (1S)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206910-91-9 | |

| Record name | (1S)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a chiral primary amine that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its distinct stereochemistry and functional groups make it a valuable intermediate for the development of pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective use, from ensuring purity and stability to predicting its behavior in various experimental and physiological environments. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established analytical principles and methodologies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary for its confident application in a laboratory setting.

Core Physicochemical Data

The fundamental identity and characteristics of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride are summarized below. These properties form the basis for its handling, characterization, and application in further research.

| Property | Value | Source(s) |

| Chemical Name | (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride | [1][2] |

| CAS Number | 1206910-91-9 | [1][3] |

| Molecular Formula | C₉H₁₄ClNS | [1][2] |

| Molecular Weight | 203.73 g/mol | [1][2] |

| Purity (Typical) | ≥98% | [1] |

| Canonical SMILES | NC1=CC=C(SC)C=C1.[H]Cl | [1] |

Computed Physicochemical Properties These values, derived from computational models, offer valuable predictions of the molecule's behavior in biological systems and separation techniques.

| Property | Value | Significance | Source(s) |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Influences membrane permeability and drug transport. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | Indicates lipophilicity and potential for crossing biological membranes. | [1] |

| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. | [1] |

| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets. | [1] |

| Rotatable Bonds | 2 | Relates to conformational flexibility. | [1] |

Section 1: Melting Point Analysis

Theoretical Grounding & Significance

The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity. A pure, crystalline substance will exhibit a sharp, well-defined melting point, typically melting over a narrow range of 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5] Therefore, accurate determination of the melting point is an essential quality control step. For amine hydrochloride salts, the strong ionic interactions contribute to relatively high melting points compared to their free base counterparts.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the gold-standard capillary method for determining the melting point range.[6]

Objective: To accurately determine the temperature range over which the solid (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride transitions to a liquid.

Materials:

-

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry under vacuum.

-

If the sample is not a fine powder, gently grind a small amount using a clean, dry mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be 2-3 mm.[7]

-

-

Initial Rapid Determination (Optional but Recommended):

-

To save time, first perform a rapid determination to find the approximate melting point.[5]

-

Place the prepared capillary into the heating block of the melting point apparatus.

-

Set a fast heating rate (e.g., 10-20°C per minute).

-

Record the approximate temperature at which the sample melts. This provides a target for the more accurate measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

-

Insert a fresh, properly prepared capillary tube.

-

Set a slow, controlled heating rate of 1-2°C per minute. A slow rate is critical for an accurate measurement.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating and observing. Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 – T2.

-

-

Confirmation:

-

Repeat the accurate determination with a fresh sample at least once to ensure reproducibility. The results should be consistent.

-

Data Interpretation

-

Sharp Range (e.g., 175-176°C): Indicates high purity.

-

Broad Range (e.g., 170-175°C): Suggests the presence of impurities or that the sample is not a single crystalline form.

Section 2: Solubility Profiling

Theoretical Grounding & Significance

Aqueous solubility is a fundamental physicochemical parameter that profoundly influences a compound's suitability for drug development.[8] It directly impacts bioassays, formulation strategies, and intestinal absorption.[9][10] Poor solubility can be a major hurdle, leading to low bioavailability and therapeutic ineffectiveness.[11] For ionizable compounds like amine hydrochlorides, solubility is highly dependent on the pH of the medium. As a salt of a weak base and a strong acid, (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is expected to be more soluble in neutral to acidic aqueous solutions.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given solvent.[8]

Objective: To quantify the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

-

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC/UPLC-UV analytical method for quantification

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial (ensure solid remains after equilibrium). For example, add 2-5 mg of the compound to 1 mL of pH 7.4 PBS. The key is to create a slurry.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment.

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] The time to reach equilibrium should be confirmed experimentally.

-

-

Phase Separation:

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: It is crucial to use a filter material that does not bind the compound.

-

Accurately dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve.[12]

-

-

Replication: The experiment must be performed in at least triplicate to ensure the reliability of the results.

Visualization: Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, identity, and purity.

Mass Spectrometry (MS)

Purpose: Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule with high accuracy.[13][14] For (S)-1-(4-(Methylthio)phenyl)ethanamine, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula by measuring the mass of the protonated free base ([M+H]⁺).

Expected Ion: The expected parent ion would correspond to the free base (C₉H₁₃NS), which has a monoisotopic mass of 167.0769 Da.[15] In positive ion mode electrospray ionization (ESI), the observed ion would be [C₉H₁₃NS + H]⁺ with an m/z of approximately 168.0847.

Protocol Outline: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[16]

-

Analysis: Infuse the sample directly or via LC introduction into the mass spectrometer operating in positive ion mode.

-

Data Interpretation: Compare the experimentally measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass. A mass accuracy of <5 ppm is required to confirm the elemental composition.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For an amine hydrochloride salt, specific vibrational bands are expected that differ from the free amine.[17]

Expected Characteristic Absorptions:

-

N-H⁺ Stretch: A very broad and strong absorption band is expected in the 3200-2500 cm⁻¹ region. This broadness is due to the stretching vibrations of the ammonium (-NH₃⁺) group and extensive hydrogen bonding.[18] This feature often overlaps with C-H stretching bands.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

N-H⁺ Bend: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in the 1620-1500 cm⁻¹ region.[17]

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region correspond to the phenyl ring.

-

S-C Stretch: A weaker absorption related to the methylthio group may be observed in the fingerprint region.

Protocol Outline: KBr Pellet Method

-

Preparation: Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure of an organic molecule by probing the chemical environment of each hydrogen and carbon atom. For a chiral compound, NMR can also be used to determine enantiomeric purity.[19]

Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

-

Aromatic Protons: Two sets of doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

CH Proton (Methine): A quartet adjacent to the methyl group and the amine, likely around 4.0-4.5 ppm.

-

NH₃⁺ Protons: A broad singlet, the chemical shift of which is concentration and solvent dependent. In D₂O, this signal will exchange and disappear.

-

SCH₃ Protons (Thioether): A sharp singlet around 2.5 ppm.

-

CH₃ Protons (Ethylamine): A doublet coupled to the methine proton, expected around 1.5 ppm.

Protocol Outline: Determination of Enantiomeric Purity via Chiral Derivatization Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral derivatizing agent (CDA) is used to create a pair of diastereomers, which are distinguishable by NMR.[20][21]

Objective: To determine the enantiomeric excess (ee) of the (S)-amine sample.

Methodology (Adapted from established protocols[19][22]):

-

Derivatization: In an NMR tube, dissolve a known quantity of the (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride sample in a suitable deuterated solvent (e.g., CDCl₃, after neutralization to the free base).

-

Add a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a similar agent, to form a diastereomeric amide mixture.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.

-

Data Analysis:

-

Identify a well-resolved signal that is distinct for each of the two diastereomers (e.g., the -OCH₃ or -CF₃ signal from the Mosher's amide).

-

Carefully integrate the area of these two signals.

-

The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Visualization: Enantiomeric Purity Analysis Workflow

Caption: Workflow for NMR-based determination of enantiomeric purity.

Conclusion

This technical guide has detailed the essential physical properties of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride and provided robust, field-proven protocols for their experimental determination. From establishing identity and purity via melting point and spectroscopic analysis to predicting its behavior in biological systems through solubility profiling, these characteristics are fundamental to the successful application of this important chiral building block. By grounding experimental choices in sound scientific principles, researchers can ensure the generation of reliable and reproducible data, accelerating the pace of discovery and development.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

OpenStax. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments.[Link]

-

PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid.[Link]

-

National Institutes of Health (NIH). Advances in structure elucidation of small molecules using mass spectrometry.[Link]

-

AxisPharm. Solubility Test.[Link]

-

Application of Mass Spectrometry on Small Molecule Analysis.[Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry.[Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.[Link]

-

Frontiers in Chemistry. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.[Link]

-

ACS Publications. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.[Link]

-

PubMed. In vitro solubility assays in drug discovery.[Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.[Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.[Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]

-

PubMed. Near-infrared spectroscopy of amine salts.[Link]

-

National Institutes of Health (NIH). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.[Link]

-

Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =.[Link]

-

ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).[Link]

-

Melting point determination.[Link]

-

ResearchGate. FTIR spectrum of neat CH₃NH₂·HCl.[Link]

-

Determination of melting and boiling points.[Link]

-

SSERC. Melting point determination.[Link]

-

Experiment 1 - Melting Points.[Link]

-

Stanford Research Systems. Melting Point Determination.[Link]

-

American Elements. (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl.[Link]

-

PubChem. (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine.[Link]

-

Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4).[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-1-(4-(Methylthio)phenyl)ethanaMine hydrochloride CAS#: 1206910-91-9 [m.chemicalbook.com]

- 3. 1206910-91-9|(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine | C9H13NS | CID 40465570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 21. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride chemical structure

An In-depth Technical Guide to (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride, a chiral amine of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the phenethylamine scaffold, this compound serves as a valuable building block in the synthesis of complex molecular targets and as a potential pharmacophore in drug discovery programs. This document delineates its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, robust analytical characterization methods, and potential applications. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in related fields.

Chemical Identity and Physicochemical Properties

(S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride belongs to the class of chiral benzylic amines. The presence of a stereogenic center at the alpha-carbon and a functionalizable methylthio group on the phenyl ring makes it a versatile intermediate. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it more suitable for handling and various chemical transformations compared to the free base.

The structure consists of a central ethylamine chain with a phenyl substituent at the 1-position. This phenyl ring is para-substituted with a methylthio (-SCH₃) group. The "(S)" designation indicates the specific stereochemical configuration at the chiral center bearing the amino group.

Chemical Structure:

The asterisk () denotes the chiral center.*

Key physicochemical and computed properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 1206910-91-9 | [1][2] |

| Molecular Formula | C₉H₁₄ClNS | [1][2] |

| Molecular Weight | 203.73 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| logP (calculated) | 2.85 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | NC1=CC=C(SC)C=C1.[H]Cl | [1] |

Synthesis and Purification Protocol

The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry. For (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride, a highly efficient and stereoselective method is asymmetric reductive amination of the corresponding prochiral ketone, 4'-(methylthio)acetophenone. This approach avoids the need for classical resolution of a racemic mixture, which is inherently inefficient.

Causality in Experimental Design: The chosen pathway leverages a substrate-controlled asymmetric reduction. The rationale is to create a transient chiral imine or a related intermediate which is then reduced stereoselectively. The use of a borane reducing agent with a chiral catalyst (like a CBS catalyst) or a chiral auxiliary is a field-proven method for achieving high enantioselectivity in the synthesis of chiral amines from ketones. The final step involves protonation with HCl to form the stable, crystalline hydrochloride salt, which also facilitates purification by recrystallization.

Experimental Protocol: Asymmetric Reductive Amination

Step 1: Reductive Amination

-

To a stirred solution of 4'-(methylthio)acetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol (10 mL per gram of ketone) at room temperature, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Expertise & Experience: Ammonium acetate serves as the ammonia source to form the intermediate imine in situ. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the ketone C=O bond, minimizing side reactions.

-

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[3][4]

-

Quench the reaction by the slow addition of 2M HCl (aq) until the pH is ~2 to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 4M NaOH (aq) to pH >12 and extract the product (racemic free base) with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.

Step 2: Chiral Resolution (Illustrative Example using Tartaric Acid)

-

Dissolve the crude racemic amine (1 equivalent) in hot methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimum amount of hot methanol.

-

Add the tartaric acid solution to the amine solution while hot. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight.

-

Trustworthiness: The principle of classical resolution relies on the formation of diastereomeric salts with different solubilities. The (S)-amine-(L)-tartrate salt is expected to be less soluble and will preferentially crystallize.

-

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the diastereomerically enriched salt.

-

To check for enantiomeric purity, a small sample of the salt is converted back to the free amine and analyzed by chiral HPLC.

-

Recrystallize the salt from methanol until a constant optical rotation and high enantiomeric excess (>98% ee) is achieved.

Step 3: Liberation of the Free Amine and Salt Formation

-

Suspend the diastereomerically pure tartrate salt in water and add 4M NaOH (aq) until the pH is >12.

-

Extract the liberated (S)-amine with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the resulting (S)-1-(4-(methylthio)phenyl)ethanamine free base in diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthetic pathway from ketone to the final hydrochloride salt.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemistry.

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected chemical shifts (in CDCl₃ or D₂O) would include: a doublet for the methyl group (CH-CH₃ ), a quartet for the methine proton (C H-CH₃), multiplets in the aromatic region for the para-substituted phenyl ring, and a singlet for the methylthio protons (S-CH₃ ). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the aliphatic carbons of the ethylamine side chain, the aromatic carbons (with characteristic shifts for the ipso, ortho, meta, and para positions), and the methyl carbon of the methylthio group.[5]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine salt (broad band around 2800-3000 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretching for the aromatic ring (~1600 cm⁻¹).[4]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. Under ESI+ conditions, the spectrum should show a prominent peak corresponding to the free base [M+H]⁺ at m/z 168.08, reflecting the loss of HCl.

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a standard starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, where the phenyl ring exhibits strong absorbance.

-

Self-Validation: The protocol is validated by observing a single major peak with >98% purity, with retention time consistency across runs.

-

-

Chiral HPLC for Enantiomeric Purity (ee%):

-

Column: A chiral stationary phase is mandatory. Columns like Chiralcel OD-H or Chiralpak AD-H are widely used for separating amine enantiomers.

-

Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical ratio would be 90:10 (Hexane:IPA) + 0.1% DEA.

-

Validation: The method is validated by first analyzing the racemic mixture to confirm baseline separation of the two enantiomer peaks. The analysis of the final product should show only one major peak corresponding to the (S)-enantiomer, allowing for the calculation of enantiomeric excess (ee%).

-

Analytical Workflow Diagram

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1206910-91-9|(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. merckmillipore.com [merckmillipore.com]

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride CAS number 1206910-91-9

An In-Depth Technical Guide to (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (CAS 1206910-91-9)

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral primary amines are foundational structural motifs and indispensable building blocks within the pharmaceutical and chemical industries.[1] Their prevalence is underscored by their presence in approximately 40% of commercially available drugs, where they often serve as key intermediates or introduce critical chiral stereocenters that dictate pharmacological activity.[2][3] The enantiomers of a chiral amine can possess markedly different biological properties, including pharmacology, toxicology, and metabolism.[1][4] Consequently, the synthesis and analysis of enantiomerically pure amines are of paramount importance for drug development, ensuring both safety and efficacy.[1][2] This guide provides a comprehensive technical overview of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, a valuable chiral building block, focusing on its synthesis, analytical characterization, and potential applications for researchers and drug development professionals.

Core Physicochemical & Structural Properties

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is the hydrochloride salt of the corresponding chiral primary amine. The salt form is typically preferred for its improved stability and handling characteristics as a solid.

| Property | Value | Source |

| CAS Number | 1206910-91-9 | [5][6][7] |

| Molecular Formula | C₉H₁₄ClNS | [5][8] |

| Molecular Weight | 203.73 g/mol | [5][8] |

| Canonical SMILES | CC(C1=CC=C(C=C1)SC)N.Cl | [5] |

| Appearance | White to off-white powder or crystalline powder | [9] |

| Purity | Typically ≥95-98% for research grades | [5][10] |

| Storage | Room temperature, protect from light, store under inert atmosphere | [5] |

Note: Some properties are inferred from supplier data for similar compounds.

Asymmetric Synthesis: From Prochiral Ketone to Enantiopure Amine

The most direct and efficient pathway to (S)-1-(4-(Methylthio)phenyl)ethanamine is through the asymmetric synthesis from the prochiral ketone, 4'-(methylthio)acetophenone. This transformation is a cornerstone of modern synthetic chemistry, with several robust methodologies available. The choice of method is dictated by factors such as desired enantiomeric excess (ee), scalability, cost, and environmental impact.

Causality of Method Selection: Catalytic Asymmetric Reductive Amination

Direct catalytic asymmetric reductive amination stands out as a highly atom-economical and user-friendly approach. This strategy circumvents the need for pre-formed imines and often utilizes molecular hydrogen (H₂) or transfer hydrogenation reagents, which are preferable to stoichiometric metal hydrides.[11][12] Ruthenium-based catalyst systems, in particular, have demonstrated exceptional efficiency and enantioselectivity for the reductive amination of a wide range of alkyl aryl ketones.[11]

The proposed synthesis leverages a chiral Ruthenium/diphosphine ligand complex. The mechanism relies on the in-situ formation of an imine intermediate from the ketone and an ammonia source (e.g., ammonium acetate), followed by a highly enantioselective, metal-catalyzed hydrogenation of the C=N bond to furnish the desired (S)-amine.[11][13] The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center, which creates a chiral environment that favors hydrogen delivery to one specific face of the imine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1206910-91-9|(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. AB548057 | CAS 1206910-91-9 – abcr Gute Chemie [abcr.com]

- 8. AB548057 | CAS 1206910-91-9 – abcr Gute Chemie [abcr.com]

- 9. echemi.com [echemi.com]

- 10. 1206910-91-9 (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride AKSci 3669DL [aksci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development. Their stereochemistry often dictates biological activity, making enantiomerically pure amines highly valuable synthons for the construction of complex pharmaceutical agents. (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride is one such chiral building block, incorporating both a stereocenter and a functionalizable methylthio group, rendering it a versatile intermediate for further synthetic elaboration.

This guide provides a comprehensive overview of a robust and widely applicable methodology for the synthesis of (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and enantiopurity. The narrative is grounded in established chemical principles and supported by authoritative references, reflecting the expertise and experience required in the field of synthetic chemistry.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points towards asymmetric reductive amination as a highly efficient and convergent strategy. This approach disconnects the target amine at the C-N bond, identifying the key precursor as the prochiral ketone, 1-(4-(methylthio)phenyl)ethanone. This ketone can, in turn, be synthesized from commercially available starting materials via a classic Friedel-Crafts acylation.

This pathway is advantageous due to its modularity and the high levels of stereocontrol achievable in the asymmetric reductive amination step, which is often the most critical transformation in the synthesis of chiral amines.[1][2]

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below, illustrating the progression from basic starting materials to the final, enantiomerically pure hydrochloride salt.

Sources

A Technical Guide to Chiral Resolution Using (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the principles and practical application of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride as a chiral resolving agent. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for experimental design, and robust methodologies for the successful separation of enantiomers. The focus is on providing a comprehensive, scientifically grounded resource for professionals engaged in the synthesis and purification of chiral molecules, particularly within the pharmaceutical industry.

The Imperative of Enantiomeric Purity in Drug Development

The chirality of a molecule can have profound implications for its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit significantly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable or toxic effects.[1][2][3] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical aspect of modern drug development and is often a regulatory requirement.[1]

Chiral resolution via diastereomeric salt formation remains a cornerstone technique for achieving enantiomeric purity on both laboratory and industrial scales.[4] This method leverages the conversion of a pair of enantiomers into diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation through classical techniques like fractional crystallization.[2][4][5]

The Resolving Agent: (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a chiral amine that has proven to be an effective resolving agent for racemic carboxylic acids. Its utility stems from its ability to form stable, crystalline diastereomeric salts with a variety of acidic compounds. The presence of the methylthio group can influence the crystal packing and solubility of the resulting diastereomeric salts, which is a key factor in achieving efficient separation.

Molecular Structure:

Caption: Structure of (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride.

The Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a racemic mixture of a carboxylic acid, let's denote it as (R/S)-Acid, into a mixture of diastereomeric salts by reacting it with the enantiomerically pure resolving agent, (S)-Amine·HCl.

The reaction proceeds as follows:

(R/S)-Acid + 2 (S)-Amine·HCl → [(R)-Acid]·[(S)-AmineH]⁺Cl⁻ + [(S)-Acid]·[(S)-AmineH]⁺Cl⁻

The resulting products, [(R)-Acid]·[(S)-AmineH]⁺Cl⁻ and [(S)-Acid]·[(S)-AmineH]⁺Cl⁻, are diastereomers. This is because they have two chiral centers, one from the acid and one from the amine. Since they are not mirror images of each other, they exhibit different physical properties, most critically, different solubilities in a given solvent system.[2][4][5]

This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the salt by treatment with a strong acid, and the resolving agent can be recovered for reuse.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Materials:

-

Racemic carboxylic acid

-

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (≥98% enantiomeric excess)

-

Anhydrous ethanol

-

Diethyl ether

-

2M Hydrochloric acid

-

2M Sodium hydroxide

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, Büchner funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Polarimeter

Procedure:

Step 1: Formation of Diastereomeric Salts

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of hot anhydrous ethanol.

-

In a separate flask, dissolve (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (0.5 to 1.0 equivalent) in hot anhydrous ethanol. The stoichiometry of the resolving agent is a critical parameter to optimize. Starting with a 1:1 molar ratio is common, but using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the enantiomeric excess of the crystallized salt.

-

Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For improved yield, the mixture can be further cooled in an ice bath or refrigerator for a specified period (e.g., 2-24 hours). The optimal crystallization time and temperature profile should be determined empirically.[6]

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold anhydrous ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the dried diastereomeric salt in a mixture of diethyl ether and water in a separatory funnel.

-

Add 2M hydrochloric acid dropwise while shaking until the aqueous layer is acidic (pH 1-2). This will protonate the amine and liberate the free carboxylic acid into the ether layer.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Resolving Agent

-

The aqueous layer from the acid liberation step contains the hydrochloride salt of the resolving agent.

-

To recover the free amine, basify the aqueous solution with 2M sodium hydroxide until it is strongly alkaline (pH 12-14).

-

Extract the liberated (S)-1-(4-(Methylthio)phenyl)ethanamine with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the free amine.

-

To regenerate the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Step 5: Analysis of Enantiomeric Purity

-

Determine the optical rotation of the resolved carboxylic acid using a polarimeter.

-

The enantiomeric excess (ee) can be more accurately determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Key Parameters for Optimization

The success of a chiral resolution is highly dependent on a number of experimental variables that must be carefully optimized for each specific racemic compound.

| Parameter | Rationale and Considerations |

| Solvent System | The choice of solvent is critical as it directly influences the differential solubility of the diastereomeric salts. A good solvent will dissolve both salts to some extent but will have a significantly lower solubility for one of them. Screening a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is a crucial first step.[7] |

| Temperature Profile | The temperature at which crystallization occurs affects both the yield and the enantiomeric purity of the product. Slow, controlled cooling generally favors the growth of larger, purer crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing the enantiomeric excess.[6] |

| Stoichiometry of Resolving Agent | While a 1:1 molar ratio of racemic compound to resolving agent is a common starting point, using a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product. This is because the less soluble salt forms preferentially, and with less resolving agent available, there is a lower chance of the more soluble salt precipitating. |

| Crystallization Time | Sufficient time must be allowed for the crystallization to reach equilibrium or a desired kinetic endpoint. However, excessively long crystallization times can sometimes lead to a decrease in enantiomeric excess if the system slowly moves towards a less selective thermodynamic equilibrium.[6] |

| Seeding | The introduction of a small amount of the pure, less soluble diastereomeric salt (a seed crystal) can promote crystallization and improve the reproducibility of the process. Seeding can help to control the crystal size and morphology and can be particularly useful in systems that are slow to nucleate.[6] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Crystallization | - The diastereomeric salts are too soluble in the chosen solvent. - The concentration of the solution is too low. | - Try a less polar solvent or a solvent mixture. - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the salts are insoluble) to induce precipitation. |

| Low Yield of Crystals | - The less soluble diastereomeric salt is still significantly soluble in the mother liquor. - Insufficient crystallization time. | - Lower the crystallization temperature. - Increase the crystallization time. - Optimize the solvent system. |

| Low Enantiomeric Excess (ee) | - Co-precipitation of the more soluble diastereomeric salt. - The difference in solubility between the diastereomers is not large enough in the chosen solvent. - Inefficient washing of the crystals. | - Recrystallize the diastereomeric salt from the same or a different solvent. - Screen for a more selective solvent system. - Ensure the crystals are washed with a minimal amount of cold solvent. |

| Oil Formation Instead of Crystals | - The melting point of the diastereomeric salt is below the crystallization temperature. - The presence of impurities. | - Use a lower crystallization temperature. - Try a different solvent system. - Purify the starting materials. |

Conclusion

Chiral resolution by diastereomeric salt formation using (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a powerful and versatile technique for the separation of enantiomers of racemic carboxylic acids. Success in this endeavor is not a matter of chance but rather a result of a systematic and well-informed approach to experimental design and optimization. By carefully considering the fundamental principles of crystallization and the interplay of various experimental parameters, researchers can develop robust and efficient protocols for obtaining enantiomerically pure compounds that are essential for the advancement of pharmaceutical and chemical sciences.

References

-

Chiral resolution. In: Wikipedia. ; 2023. [Link]

-

Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

-

The Resolution of Ibuprofen. Scribd. [Link]

- Sharma NR, Rawat GS. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. 2004;16(2):978-982.

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. 1987;5(7):665-673. doi:

-

Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

- Powerful Novel Chiral Acids for Enantioseparation, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.

-

Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current Drug Discovery Technologies. 2008;5(2):105-120. doi:

- Lam AWH, Ng KM. Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings.

-

Chiral Resolution Screening. Onyx Scientific. [Link]

- Convenient preparation of (S)

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

Dombrády ZS, Pálovics E, Fogassy E. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. 2019;2(2). doi:

-

The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. 2021;13(4):667. doi:

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz

-

Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules. 2021;26(19):5901. doi:

Sources

- 1. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 7. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Applications of (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride in Stereochemistry

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemical orientation of a molecule can dramatically influence its pharmacological and toxicological properties. This technical guide provides an in-depth exploration of (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride, a critical chiral resolving agent and building block in modern stereochemistry. We will delve into the fundamental principles of its application, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically pure molecules.

Introduction: The Significance of Chirality and (S)-1-(4-(Methylthio)phenyl)ethanamine

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound biological implications. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different effects in biological systems.[1] Consequently, the synthesis of single-enantiomer drugs is often a regulatory and safety necessity.[2][3]

(S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride, a chiral amine, has emerged as a valuable tool for chemists to control stereochemistry. Its utility stems primarily from its role as a chiral resolving agent , enabling the separation of racemic mixtures, and as a chiral building block for the asymmetric synthesis of complex molecules. This guide will focus on its primary application in chiral resolution via diastereomeric salt formation.

Table 1: Physicochemical Properties of (S)-1-(4-(methylthio)phenyl)ethanamine and its Hydrochloride Salt

| Property | (S)-1-(4-(methylthio)phenyl)ethanamine | (S)-1-(4-(methylthio)phenyl)ethanamine HCl | Source(s) |

| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS | [4][5] |

| Molecular Weight | 167.27 g/mol | 203.73 g/mol | [5] |

| Appearance | Data not available | White to off-white solid | N/A |

| Purity | ≥98% | ≥98% | |

| Storage | Room temperature, protect from light | Room temperature, protect from light | [4] |

Core Application: Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[2][6] This classical technique leverages the different physical properties of diastereomers, such as solubility, to effect separation.[7][8]

The Underlying Principle

The process involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent, in this case, (S)-1-(4-(methylthio)phenyl)ethanamine. This acid-base reaction yields a pair of diastereomeric salts:

-

((R)-acid) • ((S)-amine)

-

((S)-acid) • ((S)-amine)

Crucially, these two diastereomeric salts are not mirror images and thus possess different physical properties, most importantly, differential solubility in a given solvent.[3][9] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. This separation is the cornerstone of the resolution process.

Visualization of the Resolution Workflow

The following diagram illustrates the logical flow of a typical chiral resolution experiment using a chiral amine.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a self-validating system for the resolution of a generic racemic carboxylic acid. The key to success is the empirical selection of the solvent system, which dictates the solubility difference between the diastereomeric salts.

Materials:

-

Racemic carboxylic acid

-

(S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride

-

Aqueous NaOH (e.g., 2 M)

-

Aqueous HCl (e.g., 2 M)

-

Anhydrous sodium or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Selection of crystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

-

Chiral HPLC column for analysis

Procedure:

-

Liberation of the Free Amine:

-

Dissolve (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride in water.

-

Add 2 M NaOH dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.

-

Extract the free (S)-amine into an organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The hydrochloride salt is highly water-soluble, while the free amine is soluble in organic solvents, allowing for efficient extraction after basification.

-

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve the racemic carboxylic acid (e.g., 10 mmol) in a minimal amount of a heated trial solvent (e.g., ethanol).

-

In a separate flask, dissolve an equimolar amount of the free (S)-1-(4-(methylthio)phenyl)ethanamine (10 mmol) in the same solvent.

-

Add the amine solution to the acid solution. Gentle heating may be required to maintain dissolution.[2]

-

Expert Insight: The choice of solvent is the most critical parameter. A solvent must be found where the two diastereomeric salts have a significant solubility difference. This is often determined empirically by screening various solvents.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization.

-

Stir the resulting slurry for a period (e.g., 2-4 hours) to allow the system to reach equilibrium.[2]

-

Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[3]

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Dissolve the dried diastereomeric salt in water.

-

Acidify the solution with 2 M HCl to a pH of approximately 1-2. This breaks the salt and protonates the carboxylic acid.[2]

-

Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.[2]

-

-

Validation and Analysis:

-

Yield Calculation: Determine the mass of the recovered enriched acid and calculate the yield (theoretical maximum is 50% for a single crystallization).

-

Enantiomeric Excess (ee) Determination: Dissolve a small sample of the product and the starting racemic acid in a suitable solvent. Analyze both by chiral HPLC to determine the ratio of enantiomers and calculate the ee.

-

Optical Rotation: Measure the optical rotation of the product using a polarimeter. The measured rotation should be compared to literature values for the pure enantiomer. Recrystallization is continued until there is no further change in optical rotation.[7]

-

Role as a Chiral Building Block in Asymmetric Synthesis

Beyond resolution, the (S)-1-(4-(methylthio)phenyl)ethanamine moiety can be used as a chiral auxiliary or a starting material for the synthesis of other chiral molecules. In this context, the amine is temporarily or permanently incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Mechanism of Action

When used as a chiral auxiliary, the amine is typically converted into an amide or imine with a prochiral substrate. The bulky phenyl group of the auxiliary creates a sterically hindered environment, forcing incoming reagents to attack from the less hindered face. This leads to the preferential formation of one diastereomer.[10] After the stereocenter is set, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Visualizing a Synthetic Application

The following diagram outlines a generalized pathway for using a chiral amine as an auxiliary in an asymmetric alkylation reaction.

Caption: Asymmetric alkylation using a chiral amine auxiliary.

The principles of using chiral amines as building blocks are foundational in asymmetric synthesis, enabling the creation of complex chiral molecules from simpler, achiral starting materials.[11][12][13]

Conclusion

(S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride is a versatile and powerful tool in the field of stereochemistry. Its primary application as a chiral resolving agent via diastereomeric salt formation remains a robust, scalable, and economically viable method for obtaining enantiomerically pure compounds, particularly carboxylic acids. The success of this technique hinges on the careful, empirical optimization of solvent conditions to maximize the solubility difference between the diastereomeric salts. Furthermore, its utility as a chiral building block opens avenues for sophisticated asymmetric syntheses. For researchers in drug discovery and development, a thorough understanding of the principles and protocols outlined in this guide is essential for the efficient production of single-enantiomer active pharmaceutical ingredients.

References

- Application Notes and Protocols for Chiral Resolution of Racemic Acids Using N-Benzyl-N-methylethanolamine. Benchchem.

- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.

- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Resolution of Enantiomers. Chiralpedia.

- Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.

- Chiral resolution. Wikipedia.

- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.

- (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings.

- (S)-1-(4-(Methylthio)phenyl)ethan-1-amine hydrochloride. ChemScene.

- (s)-1-(4-(methylthio)phenyl)ethanamine 1206967-39-6 wiki. Guidechem.

- Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Synthesis.

- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine. MDPI.

- (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine. PubChem.

- (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride. BLDpharm.

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

- Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Communications.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.

- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. International Journal of Molecular Sciences.

- Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.

- (S)-1-(4-(Methylthio)phenyl)ethanaMine hydrochloride. ChemicalBook.

- Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem.

- 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.

- Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry.

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine | C9H13NS | CID 40465570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]

- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chiral Resolution Using (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

Abstract

Chirality is a fundamental principle in drug development, as enantiomers of a therapeutic agent can exhibit widely different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in the synthesis of single-enantiomer drugs.[1][2] This guide provides a comprehensive technical overview of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, a highly effective chiral resolving agent, primarily for the separation of racemic acids. We will delve into the core principles of diastereomeric salt crystallization, provide detailed experimental protocols, and discuss the analytical techniques for verifying enantiomeric purity, offering researchers and drug development professionals the foundational knowledge to successfully implement this crucial methodology.

Introduction to (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride

(S)-1-(4-(Methylthio)phenyl)ethanamine is a chiral amine that has gained prominence as a resolving agent due to its ability to form diastereomeric salts with racemic carboxylic acids, which can then be separated by fractional crystallization.[3][4] Its hydrochloride salt is often used for its stability and ease of handling. The presence of the methylthio group can influence the crystal packing and solubility of the resulting diastereomeric salts, often leading to efficient separation.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1206910-91-9 | [5] |

| Molecular Formula | C₉H₁₄ClNS | [5] |

| Molecular Weight | 203.73 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥98% | [5] |

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[7][8] When a racemic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral base like (S)-1-(4-(Methylthio)phenyl)ethanamine, two diastereomeric salts are formed:

-

(R-acid)·(S-base)

-

(S-acid)·(S-base)

These diastereomers are not mirror images of each other and thus have different solubilities, melting points, and crystal structures.[7] This difference in solubility is exploited to separate them through fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation by filtration.[9]

Caption: Experimental workflow for chiral resolution.

Step-by-Step Procedure:

-

Salt Formation and Crystallization:

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable heated solvent.

-

In a separate flask, dissolve (S)-1-(4-(Methylthio)phenyl)ethanamine (typically 0.5 to 1.0 equivalents) in the same solvent. The hydrochloride salt may need to be neutralized to the free base first with a stoichiometric amount of a base like NaOH.

-

Slowly add the amine solution to the acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4°C) may be necessary to maximize the yield. [9]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor, which contains the more soluble diastereomer.

-

-

Recrystallization (Optional but Recommended):

-

To enhance the diastereomeric purity, the isolated salt can be recrystallized one or more times from a fresh portion of the appropriate solvent until a constant melting point or optical rotation is achieved.

-

-

Liberation of the Enriched Enantiomer:

-

Suspend the purified diastereomeric salt in water and add an aqueous acid solution (e.g., 1M HCl) until the pH is strongly acidic (pH 1-2). This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.

-

Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved enantiomer.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step contains the hydrochloride salt of the resolving agent.

-

Make the aqueous layer basic (pH 11-12) by adding a strong base (e.g., NaOH).

-

Extract the liberated (S)-1-(4-(Methylthio)phenyl)ethanamine with an organic solvent.

-

Dry the organic layer and evaporate the solvent to recover the resolving agent for potential reuse.

-

Analytical Characterization of Enantiomeric Purity

Determining the success of the resolution requires quantifying the enantiomeric composition of the final product. This is typically expressed as enantiomeric excess (e.e.).

Enantiomeric Excess (% e.e.) = |([R] - [S]) / ([R] + [S])| x 100 [10] Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

Primary Analytical Techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining e.e. [11][12]The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus separation of the two peaks. [1]The relative area of the two peaks is used to calculate the e.e. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral shift reagent, it is possible to induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of e.e. [13]* Polarimetry: This classical technique measures the rotation of plane-polarized light by the sample. While useful for confirming the presence of a single enantiomer (if the specific rotation of the pure enantiomer is known), it is less accurate for precise e.e. determination compared to chromatographic methods. [14]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystallization | Solvent is too polar; concentration is too low; diastereomeric salts are highly soluble. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool to a lower temperature. Try a different resolving agent. |

| Oily Precipitate Forms | The melting point of the diastereomeric salt is below the temperature of the solution. | Add more solvent. Use a solvent with a lower boiling point. Ensure cooling is slow. |

| Low Yield of Crystals | The solubilities of the two diastereomeric salts are too similar. The incorrect amount of resolving agent was used. | Screen different solvents to maximize the solubility difference. Optimize the stoichiometry of the resolving agent (often ~0.5 equivalents works best). |

| Low Enantiomeric Excess (e.e.) | Inefficient separation of diastereomers. Co-precipitation of the more soluble salt. | Perform one or more recrystallizations of the diastereomeric salt. Ensure the filtration and washing steps are performed efficiently with cold solvent. |

Conclusion

(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a valuable and effective tool for the resolution of racemic acids in both academic and industrial settings. The principles of diastereomeric salt formation and fractional crystallization offer a robust, scalable, and cost-effective method for obtaining enantiomerically pure compounds. [2][15]By understanding the underlying principles and carefully optimizing experimental parameters such as solvent choice and stoichiometry, researchers can successfully employ this resolving agent to advance the synthesis of chiral molecules critical to the pharmaceutical industry.

References

-

Badaloni, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(8), 633-8. Available at: [Link]

-

Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Available at: [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

-

Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

-

Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

-

Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]

-

Grajewska, A., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4971. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 19, 2026, from [Link]

- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

-

Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

PubChem. (n.d.). (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine. Retrieved January 19, 2026, from [Link]

-

Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Available at: [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]